molecular formula C19H19N3O6S2 B2587059 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1164551-77-2

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2587059
CAS RN: 1164551-77-2
M. Wt: 449.5
InChI Key: ADULVPJPCVFUPI-VZCXRCSSSA-N
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Description

This compound is a benzo[d]thiazol derivative, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They have a wide range of applications, including in pharmaceuticals, agrochemicals, and dyes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazol ring, along with various substituents. These could include a sulfamoyl group, a methoxyethyl group, and a carboxamide group. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, benzo[d]thiazol derivatives are generally reactive and can undergo a variety of chemical reactions. These could include further substitution reactions, as well as reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. These could include its solubility, melting point, boiling point, and reactivity. These properties would need to be determined experimentally .

Scientific Research Applications

Sulfonamides in Medicinal Chemistry

Sulfonamides have been extensively studied for their various pharmacological applications, ranging from their use as diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, to COX2 inhibitors, demonstrating significant antitumor activity. Specifically, recent patents have focused on sulfonamide carbonic anhydrase inhibitors incorporating NO-donating moieties as potential antiglaucoma agents or targeting tumor-associated isoforms for antitumor agents and diagnostic tools. The importance of developing novel sulfonamides for selective applications, such as antiglaucoma drugs targeting CA II and antitumor agents targeting CA IX/XII, has been emphasized, suggesting a continuing need for innovative compounds within this class (Carta, Scozzafava, & Supuran, 2012).

Environmental Science Applications

In environmental science, sulfonamides, such as sulfamethoxazole, are recognized as persistent organic pollutants originating from the pharmaceutical industry. Their occurrence in various environmental matrices, including rivers, lakes, and groundwater, has prompted research into cleaner technologies for their removal. Technologies such as adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have been explored, highlighting the critical role of sustainable technology development in mitigating the environmental impact of such compounds (Prasannamedha & Kumar, 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, many benzo[d]thiazol derivatives have been found to have antimicrobial or anticancer activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some benzo[d]thiazol derivatives have been found to be toxic, while others are used in pharmaceuticals and are safe for human consumption under certain conditions .

Future Directions

The future directions for research into this compound would likely depend on its intended use. If it has potential pharmaceutical applications, future research could involve further testing of its biological activity, as well as optimization of its synthesis process .

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-26-9-8-22-13-7-6-12(30(20,24)25)10-17(13)29-19(22)21-18(23)16-11-27-14-4-2-3-5-15(14)28-16/h2-7,10,16H,8-9,11H2,1H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADULVPJPCVFUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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